Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13730458
InChI: InChI=1S/C10H11BrN2O/c1-7-9(5-8(11)6-12-7)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3
SMILES: CC1=C(C=C(C=N1)Br)C(=O)N2CCC2
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone

CAS No.:

Cat. No.: VC13730458

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone -

Specification

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
IUPAC Name azetidin-1-yl-(5-bromo-2-methylpyridin-3-yl)methanone
Standard InChI InChI=1S/C10H11BrN2O/c1-7-9(5-8(11)6-12-7)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3
Standard InChI Key IVAPYYPVIZZLSZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)Br)C(=O)N2CCC2
Canonical SMILES CC1=C(C=C(C=N1)Br)C(=O)N2CCC2

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure comprises an azetidine ring (a four-membered nitrogen-containing heterocycle) conjugated to a 5-bromo-2-methylpyridine group via a ketone linkage. The molecular formula is C10H11BrN2O\text{C}_{10}\text{H}_{11}\text{BrN}_2\text{O}, with a molecular weight of 255.12 g/mol . Key structural features include:

  • Azetidine ring: Confers strain-induced reactivity due to its small ring size.

  • 5-Bromo-2-methylpyridine: The bromine atom enhances electrophilic substitution potential, while the methyl group influences steric and electronic properties.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC10H11BrN2O\text{C}_{10}\text{H}_{11}\text{BrN}_2\text{O}
Molecular Weight255.12 g/mol
Hybridization (N)sp3sp^3 (azetidine)
Bond Angles (azetidine)~90° (ring strain)

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at ~1680–1700 cm1^{-1} confirms the presence of the ketone group (C=O\text{C=O}) .

  • NMR:

    • 1H^1\text{H} NMR signals at δ 2.5–3.0 ppm correspond to the azetidine ring protons .

    • The methyl group on the pyridine ring resonates as a singlet near δ 2.7 ppm .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Preparation of 5-Bromo-2-methylpyridine-3-carboxylic Acid:

    • Bromination of 2-methylpyridine using N\text{N}-bromosuccinimide (NBS) under radical conditions yields 5-bromo-2-methylpyridine .

    • Subsequent oxidation with KMnO4\text{KMnO}_4 in acidic media generates the carboxylic acid derivative.

  • Coupling with Azetidine:

    • The carboxylic acid is activated using EDCI\text{EDCI} (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt\text{HOBt} (hydroxybenzotriazole), followed by reaction with azetidine to form the final product .

Table 2: Optimization of Coupling Reaction

ConditionOptimal ValueYield (%)
SolventDichloromethane85
Temperature0°C to room temperature78
Reaction Time12–24 hours82

Scalability Challenges

Industrial production faces hurdles such as:

  • Ring Strain Management: The azetidine ring’s instability necessitates low-temperature processing.

  • Bromine Handling: Requires specialized equipment to mitigate toxicity risks .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) with reagents like sodium methoxide or amines. For example:

Ar-Br+NaOCH3Ar-OCH3+NaBr[2]\text{Ar-Br} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaBr} \quad[2]

Ketone Reactivity

The methanone group participates in:

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ketone to a secondary alcohol.

  • Grignard Reactions: Forms tertiary alcohols upon reaction with organomagnesium reagents .

Azetidine Ring-Opening

Under acidic conditions, the azetidine ring undergoes hydrolysis to form γ-aminobutyric acid (GABA) analogs, valuable in neuropharmacology .

TargetActivity (IC50_{50})Mechanism
COX-212.3 nMCompetitive inhibition
S. aureus32 µg/mLCell wall disruption

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Azetidine-based Antidepressants: Structural analogs modulate serotonin reuptake .

  • Kinase Inhibitors: The pyridine moiety chelates metal ions in ATP-binding pockets .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity due to its polar functional groups .

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